N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-11(26)24-14-3-2-4-15(9-14)25-18(29)17(28)23-10-16(27)12-5-7-13(8-6-12)19(20,21)22/h2-9,16,27H,10H2,1H3,(H,23,28)(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPYBUUZOVXKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures have been used in the study of analgesic pharmacophore models. These compounds are often designed to interact with specific receptors or enzymes that play a role in pain perception.
Biological Activity
N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide, a compound with the molecular formula C19H18F3N3O4, has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N'-(3-acetamidophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
- Molecular Weight : 409.365 g/mol
- Purity : Typically 95% .
The compound's biological activity is attributed to its ability to interact with specific biological targets, potentially modulating various signaling pathways. The presence of both acetamido and hydroxy functional groups suggests it may participate in hydrogen bonding, influencing its interaction with proteins or enzymes.
In Vitro Studies
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values were determined through MTT assays, showing significant activity against HePG2 and Caco-2 cell lines with IC50 values ranging from 0.5 to 1.0 µM .
- Antimicrobial Activity : The compound has been tested against various bacterial strains. Results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, which may be linked to its structural features that enhance membrane permeability .
- Antiparasitic Activity : In studies involving Plasmodium falciparum, the compound exhibited promising antimalarial properties with an IC50 in the low micromolar range, indicating potential for further development as an antimalarial agent .
Case Study 1: Cancer Cell Line Response
A study investigated the effects of this compound on the proliferation of HePG2 liver cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to its structural analogies with known antibiotics .
Data Summary Table
| Biological Activity | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 0.5 - 1.0 | Active against HePG2 and Caco-2 cell lines |
| Antimicrobial | Disk Diffusion | Moderate | Effective against Gram-positive bacteria |
| Antimalarial | Plasmodium Assay | Low Micromolar | Potential for development as an antimalarial |
Scientific Research Applications
The compound exhibits potential biological activities that can be harnessed for therapeutic purposes. Key areas of application include:
Anticancer Research
Recent studies have highlighted the anticancer properties of compounds similar to N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide. These compounds often function through mechanisms such as:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism, potentially leading to reduced tumor growth.
- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways that regulate cell proliferation and apoptosis .
Antimicrobial Activity
Preliminary research suggests that this compound may possess antimicrobial properties. It could inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Enzyme Inhibitors
The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. This inhibition can have therapeutic effects on diseases characterized by metabolic dysfunctions, such as diabetes and obesity.
Case Studies and Research Findings
Several studies have explored the potential applications of related compounds, providing insights into the efficacy and mechanisms of action:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Newer oxadiazole analogues showed significant growth inhibition in various cancer cell lines, indicating potential for similar compounds like this compound. |
| Study 2 | Ames Assay Results | The compound demonstrated strong positive results in mutagenicity tests, suggesting its potential biological interactions that warrant further exploration. |
| Study 3 | Structural Analysis | The structural characteristics of the compound suggest diverse interactions with biological targets, supporting its use in medicinal chemistry applications. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide and related oxalamides?
- Methodology : Synthesis typically involves coupling aromatic amines with oxalyl chloride derivatives under controlled conditions. For example, oxalamides are formed via a two-step process: (1) activation of carboxylic acids (e.g., using thionyl chloride) to generate acyl chlorides, followed by (2) reaction with substituted amines. Key steps include protecting group strategies (e.g., acetyl or methoxy groups) to prevent side reactions and optimize yields .
- Characterization : Structural confirmation relies on , , and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC, with yields ranging from 35% to 52% depending on substituent reactivity .
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regioselectivity of substituents (e.g., trifluoromethyl and acetamido groups).
- Mass Spectrometry : ESI-MS and HRMS verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and confirms hydrogen-bonding interactions in solid-state structures .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro Screening :
- Kinase Inhibition Assays : Test against FGFR1, FLT3, and JAK2 kinases using ATP-competitive binding assays. Moderate activity (IC > 1 µM) suggests need for structural optimization .
- Cellular Uptake Studies : Fluorescent labeling or radioligand assays evaluate membrane permeability, leveraging the compound’s lipophilicity (enhanced by trifluoromethyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data across structurally similar oxalamides?
- Case Study : While N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide shows moderate FGFR1 inhibition, analogs with chloro substituents exhibit reduced activity.
- Resolution Strategy :
- Molecular Dynamics Simulations : Compare binding poses in kinase active sites to identify steric clashes or electrostatic mismatches.
- Alanine Scanning Mutagenesis : Pinpoint critical kinase residues influencing selectivity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neurokinin-1 receptor antagonism?
- Structural Modifications :
- Bioisosteric Replacement : Substitute the acetamido group with sulfonamides to enhance metabolic stability.
- Prodrug Design : Mask the hydroxyethyl group as a phosphate ester to improve aqueous solubility .
- In vivo Validation :
- Pharmacokinetic Studies : Measure plasma half-life (t) and brain penetration in rodent models using LC-MS/MS.
- Behavioral Assays : Test anti-emetic or anxiolytic effects in validated models (e.g., cisplatin-induced vomiting in ferrets) .
Q. How do computational methods aid in predicting off-target interactions for this compound?
- In silico Workflow :
Molecular Docking : Screen against the ChEMBL database to identify potential off-targets (e.g., GPCRs, ion channels).
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity cliffs.
ADMET Prediction : Use SwissADME to forecast CYP450 metabolism and hERG channel liability .
Comparative Analysis
Q. How does this compound compare to N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide in terms of synthetic complexity and bioactivity?
- Synthesis : The thiophene-furan hybrid requires multistep heterocyclic coupling (e.g., Suzuki-Miyaura reactions), increasing synthetic difficulty compared to the phenyl-based analog .
- Bioactivity : Thiophene-containing analogs show enhanced antiproliferative activity (e.g., IC = 0.8 µM in HeLa cells) due to π-π stacking with DNA topoisomerases, absent in the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
